3-Diethylamino-1-phenylpropyne

Description

Contextual Significance of Propargylamines in Modern Chemical Research

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl moiety (a three-carbon unit containing a carbon-carbon triple bond). Their importance in contemporary chemical research is multifaceted. They are recognized as crucial intermediates in the synthesis of a wide range of biologically and chemically significant molecules. The unique structural arrangement of an amine group in the β-position to an alkyne moiety confers a versatile reactivity profile. acs.org

Propargylamines serve as precursors for the synthesis of numerous nitrogen-containing heterocyclic compounds, such as pyrroles, pyridines, thiazoles, and oxazoles. kcl.ac.uknumberanalytics.com These heterocyclic scaffolds are prevalent in many pharmaceuticals and natural products. mdpi.com The synthesis of propargylamines has been a subject of extensive research, with multicomponent reactions like the A³ coupling (aldehyde-alkyne-amine coupling) being a highly efficient and atom-economical method for their preparation. nist.gov This reaction involves the coupling of an aldehyde, an amine, and a terminal alkyne, often catalyzed by transition metals like copper or gold. The versatility and utility of propargylamines have positioned them as key players in medicinal chemistry and drug discovery, with derivatives showing potential in treating neurodegenerative disorders and cancer. cdnsciencepub.comrsc.orguottawa.ca

Structural Features and Functional Group Interplay of 3-Diethylamino-1-phenylpropyne

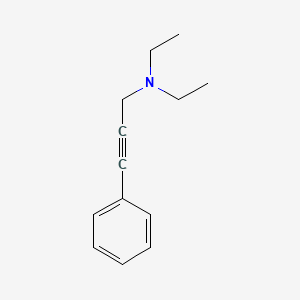

This compound is a tertiary propargylamine (B41283) with the chemical formula C₁₃H₁₇N. tandfonline.comchemicalbook.com Its structure consists of a central propyne (B1212725) chain, with a phenyl group attached to one end of the triple bond and a diethylamino group linked to the propargylic carbon. This specific arrangement of functional groups leads to a complex interplay of electronic and steric effects that govern its reactivity.

The phenyl group , attached directly to the alkyne, exerts significant electronic influence. The aromatic ring can participate in resonance with the alkyne, affecting the electron density of the triple bond. Depending on the reaction conditions, the phenyl group can act as either an electron-donating or electron-withdrawing group through inductive and resonance effects, thereby modulating the reactivity of the alkyne. tandfonline.com Studies on substituted phenylacetylenes have shown that substituents on the phenyl ring can significantly alter the chemical shifts of the acetylenic carbons, indicating a strong electronic communication between the ring and the alkyne. tandfonline.com

The diethylamino group is a tertiary amine, which is a key functional group that imparts basicity and nucleophilicity to the molecule. The nitrogen atom possesses a lone pair of electrons, making it a site for protonation and reaction with electrophiles. The two ethyl groups attached to the nitrogen are alkyl groups that are electron-donating through induction, which increases the basicity of the nitrogen atom. Furthermore, the diethylamino group introduces steric bulk around the propargylic position, which can influence the regioselectivity and stereoselectivity of reactions involving the adjacent alkyne. The proximity of the nitrogen lone pair to the π-system of the alkyne can also lead to through-space electronic interactions, further influencing the molecule's reactivity. The unique reactivity of propargylamines is attributed to the presence of the amine group in the β-position to the alkyne. acs.org This arrangement allows for a variety of chemical transformations, including cyclization and isomerization reactions. mdpi.com

The interplay between these three functional groups—the electron-rich alkyne, the aromatic phenyl ring, and the basic/nucleophilic diethylamino group—makes this compound a molecule with a rich and varied chemical reactivity, suitable for the synthesis of diverse and complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-phenylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-14(4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTMXVYXKKHDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176923 | |

| Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22396-72-1 | |

| Record name | N,N-Diethyl-3-phenyl-2-propyn-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22396-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022396721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Diethylamino 1 Phenylpropyne

Classical Approaches to Propargylamine (B41283) Synthesis

Traditional methods for synthesizing propargylamines often rely on fundamental organic reactions that have been established for decades. These approaches, while sometimes requiring harsh conditions, form the basis for many modern synthetic strategies. acs.org

Mannich Reaction and its Mechanistic Nuances in 3-Diethylamino-1-phenylpropyne Formation

The most prominent classical and contemporary method for synthesizing this compound is the Mannich reaction, specifically in its three-component variant known as the A³ (Aldehyde-Alkyne-Amine) coupling. unistra.frwikipedia.org This one-pot reaction combines phenylacetylene (B144264), an aldehyde (typically formaldehyde), and diethylamine (B46881) to produce the target propargylamine with high atom economy. libretexts.org

The mechanism of the Mannich reaction in this context proceeds through several key steps: wikipedia.orgchemistrysteps.com

Iminium Ion Formation : The reaction initiates with the condensation of diethylamine and formaldehyde. The amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration leads to the formation of a highly electrophilic N,N-diethylmethaniminium ion (an iminium ion). chemistrysteps.comorganicchemistrytutor.com

Acetylide Formation : In the presence of a metal catalyst (often a copper salt in A³ couplings) and a base (which can be the amine reactant itself), the terminal alkyne (phenylacetylene) is deprotonated to form a metal acetylide intermediate. researchgate.netnih.gov This step enhances the nucleophilicity of the alkyne.

Nucleophilic Attack : The nucleophilic carbon of the metal acetylide attacks the electrophilic carbon of the iminium ion. libretexts.orgchemistrysteps.com This forms the new carbon-carbon bond and results in the final this compound product after workup. wikipedia.org

The A³ coupling is highly valued for its efficiency and for bringing together three simple starting materials in a single, convergent step. libretexts.orgresearchgate.net

Condensation and Amination Reactions

Beyond the one-pot Mannich reaction, this compound can be synthesized through more stepwise condensation and amination routes. Traditional synthesis of propargylamines can involve the alkynylation of imines or the amination of propargylic compounds. researchgate.net

One common approach involves the nucleophilic substitution of a propargylic halide. In this method, a precursor such as 3-bromo-1-phenylpropyne (B1278757) or 3-chloro-1-phenylpropyne is reacted with diethylamine. The amine acts as a nucleophile, displacing the halide to form the final product. However, these methods often require the pre-synthesis of potentially unstable propargylic halides and can be less atom-economical than multicomponent strategies. researchgate.net

Condensation reactions are central to the formation of the imine or iminium ion intermediate in the Mannich reaction. scholaris.ca However, the isolated synthesis of an imine followed by reaction with a pre-formed lithium or magnesium acetylide of phenylacetylene represents another viable, though more stepwise, pathway. acs.org This approach allows for more control but lacks the efficiency of the one-pot A³ coupling. acs.org

Transition Metal-Catalyzed Syntheses

The development of transition metal catalysis has revolutionized the synthesis of complex organic molecules, including propargylamines. Catalysts based on palladium and copper are particularly prominent in the formation of compounds like this compound. nih.govacs.org

Palladium-Catalyzed Alkynylation of Aryl Halides with Propargylamines

Palladium catalysis is a powerful tool for forming carbon-carbon bonds, notably through the Sonogashira reaction. thieme-connect.com While not a direct synthesis of this compound from its basic components, a related palladium-catalyzed reaction involves the alkynylation of aryl halides with a pre-existing propargylamine. For instance, N,N-diethylpropargylamine can be coupled with aryl bromides to form more complex aryl propargylic amines. thieme-connect.com

A study demonstrated that a catalyst system comprising [Pd(C₃H₅)Cl]₂ and the tetraphosphine ligand all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane is highly effective for this transformation. thieme-connect.comthieme-connect.com The reaction couples various substituted aryl bromides with N,N-diethylpropargylamine, tolerating a wide array of functional groups on the aryl ring. thieme-connect.com

Table 1: Palladium-Catalyzed Coupling of Aryl Bromides with N,N-Diethylpropargylamine thieme-connect.com This interactive table summarizes the yields for the synthesis of various aryl propargylic amines using a palladium-tetraphosphine catalyst system.

| Aryl Bromide | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | 0.1 | 110 | 99 |

| 4-Bromotoluene | 0.1 | 110 | 99 |

| 4-Bromoacetophenone | 0.4 | 130 | 98 |

| 4-Bromobenzonitrile | 0.1 | 130 | 98 |

| 2-Bromonitrobenzene | 2 | 130 | 85 |

This methodology highlights the robustness of palladium catalysis in creating substituted propargylamine structures, although it builds upon a simpler propargylamine core rather than constructing it from scratch.

Copper-Mediated Coupling Reactions in Propargylamine Synthesis

Copper is the most frequently employed metal catalyst for the A³ coupling reaction to synthesize propargylamines. unistra.frresearchgate.net Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are highly effective in catalyzing the one-pot reaction between an aldehyde, alkyne, and amine. acs.orgrsc.org

The crucial role of the copper catalyst is to activate the terminal alkyne. nih.govmdpi.com It facilitates the formation of a copper-acetylide intermediate, which is a key nucleophile in the reaction cascade. researchgate.net This copper-mediated pathway is generally more efficient and requires milder conditions than uncatalyzed or other metal-catalyzed variants.

Beyond the A³ coupling, copper can mediate other C-C bond-forming reactions. For example, copper-catalyzed cross-coupling of functionalized arylmagnesium reagents (Grignard reagents) with alkyl halides can be used to construct carbon skeletons. organic-chemistry.org While less direct for synthesizing this compound, such methods are fundamental in organometallic chemistry and demonstrate the versatility of copper in forming C-C bonds. researchgate.net

Emerging Green Chemistry Approaches to this compound Production

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for chemical synthesis. purkh.cominnovareacademics.in The production of propargylamines has benefited from these advancements, with new protocols that minimize waste, reduce energy consumption, and eliminate hazardous solvents. rsc.org

Key green strategies applicable to the synthesis of this compound include:

Solvent-Free Reactions : Performing the A³ coupling under solvent-free ("neat") conditions is a significant green improvement. rsc.org Several studies have shown that heating a mixture of the aldehyde, amine, and alkyne with a catalyst in the absence of a solvent can lead to high yields of the desired propargylamine. rsc.org This approach eliminates the environmental and economic costs associated with solvent use and disposal.

Use of Heterogeneous and Reusable Catalysts : To simplify product purification and reduce metal waste, heterogeneous catalysts have been developed. Examples include copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂) or impregnated copper on magnetite (Fe₃O₄). rsc.org A Cu-Ni bimetallic catalyst has also been reported for solvent-free propargylamine synthesis; this catalyst can be magnetically separated and reused multiple times without a significant loss of activity. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation has emerged as an energy-efficient heating method that can dramatically reduce reaction times from hours to minutes. researchgate.netrasayanjournal.co.in The microwave-assisted A³ coupling often leads to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.com

Table 2: Comparison of Green Synthetic Methods for Propargylamines This interactive table compares various green catalytic approaches for the A³ coupling reaction.

| Catalyst System | Conditions | Key Advantage | Reference |

|---|---|---|---|

| Cu-Ni Bimetallic NPs | Solvent-free, 80 °C | Magnetically separable, reusable catalyst | rsc.org |

| Silica-CHDA-Cu | Solvent-free, 80 °C | Reusable up to 15 cycles | rsc.org |

| Cu on Magnetite | Solvent-free, 120 °C | Low catalyst loading (0.1%), reusable | rsc.org |

These green approaches represent the future of chemical manufacturing, aiming to make the production of valuable compounds like this compound more sustainable and economical. purkh.com

Chemical Reactivity and Mechanistic Investigations of 3 Diethylamino 1 Phenylpropyne

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in 3-Diethylamino-1-phenylpropyne is the primary site of reactivity. Its electronic nature, influenced by the adjacent diethylamino and phenyl groups, dictates its susceptibility to various transformations.

Nucleophilic and Electrophilic Addition Reactions

The alkyne functionality can undergo both nucleophilic and electrophilic addition reactions. The electron-donating nature of the diethylamino group is expected to increase the electron density of the triple bond, making it more susceptible to electrophilic attack. Conversely, this electron-rich character would generally disfavor direct nucleophilic addition unless the nucleophile is particularly strong or the reaction is catalyzed.

Electrophilic Addition: Reagents such as halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are expected to add across the triple bond. The regioselectivity of these additions would be influenced by the electronic effects of the substituents.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reactant | Predicted Major Product(s) |

|---|---|

| HBr | 3-Bromo-3-(diethylamino)-1-phenylprop-1-ene and/or 2-bromo-3-(diethylamino)-1-phenylprop-1-ene |

| Br₂ | 2,3-Dibromo-3-(diethylamino)-1-phenylprop-1-ene |

Note: The precise regiochemistry would need to be determined experimentally.

Nucleophilic Addition: While less common for electron-rich alkynes, strong nucleophiles could potentially add to the triple bond, particularly if the reaction is facilitated by a metal catalyst.

Cycloaddition Chemistry and Pericyclic Reactions

The alkyne in this compound can act as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic and carbocyclic systems.

[3+2] Cycloadditions (Huisgen Cycloadditions): This class of reactions involves the reaction of a 1,3-dipole with a dipolarophile. This compound could react with dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings.

Table 2: Potential [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Phenyl azide (B81097) (PhN₃) | Triazole |

| N-Phenylnitrone (Ph-CH=N⁺(Ph)-O⁻) | Isoxazoline |

[4+2] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, the alkyne can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity would be enhanced by the electronic nature of the substituents on both the diene and the dienophile.

Transformations Involving the Tertiary Amine Functionality

The diethylamino group is a key functional moiety that can undergo a range of transformations, primarily centered around the nucleophilic and basic nature of the nitrogen atom.

Quaternization and Amine-Based Derivatizations

The lone pair of electrons on the nitrogen atom makes the tertiary amine a good nucleophile. It can readily react with alkyl halides in a process known as quaternization to form a quaternary ammonium (B1175870) salt.

Example of Quaternization: this compound + CH₃I → [N,N-Diethyl-N-methyl-3-phenylprop-2-yn-1-yl]ammonium iodide

This reaction introduces a positive charge on the nitrogen atom, significantly altering the molecule's properties and subsequent reactivity.

Elimination and Rearrangement Pathways

While not extensively reported for this specific compound, tertiary amines can undergo elimination reactions under certain conditions.

Hofmann Elimination: This reaction typically involves the formation of a quaternary ammonium hydroxide, which upon heating, undergoes elimination to form an alkene. For this compound, this would require the presence of a beta-hydrogen on one of the ethyl groups.

Cope Elimination: This is an intramolecular elimination reaction that occurs upon heating a tertiary amine N-oxide. The N-oxide can be formed by treating the parent amine with an oxidizing agent like hydrogen peroxide or a peroxy acid. The reaction proceeds through a syn-periplanar transition state.

Rearrangement reactions of propargylamines are also known, often catalyzed by acids or metals, which could lead to the formation of allenes or other isomeric structures. However, specific studies on this compound are lacking.

Reactions at the Phenyl Group

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-Diethylamino-1-(3-nitrophenyl)propyne |

| Bromination | Br⁺ | 3-Diethylamino-1-(3-bromophenyl)propyne |

It is important to note that the reaction conditions for these transformations would need to be carefully controlled to avoid side reactions involving the alkyne or the tertiary amine.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions on a substituted benzene (B151609), such as this compound, are determined by the nature of the substituent attached to the ring. wikipedia.orglibretexts.org Substituents are broadly classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). libretexts.org They also direct incoming electrophiles to specific positions—either the ortho and para positions, or the meta position. aakash.ac.in

The -C≡C-CH₂N(Et)₂ substituent on the phenyl ring of this compound presents a nuanced case.

Inductive and Resonance Effects : The sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring, exerting an electron-withdrawing inductive effect (-I), which tends to deactivate the ring. ulethbridge.ca Conversely, the alkyl portion of the substituent has a weak electron-donating inductive effect (+I). The diethylamino group is too distant from the ring to participate in resonance, so its primary electronic influence is mediated through the carbon chain.

Therefore, in standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation, this compound is expected to yield a mixture of ortho- and para-substituted products, with the para isomer often favored due to reduced steric hindrance. organicchemistrytutor.com

Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products (Isomers) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-nitro-phenyl)-3-diethylaminopropyne (ortho) 1-(4-nitro-phenyl)-3-diethylaminopropyne (para) |

| Bromination | Br₂, FeBr₃ | 1-(2-bromo-phenyl)-3-diethylaminopropyne (ortho) 1-(4-bromo-phenyl)-3-diethylaminopropyne (para) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-[2-(3-diethylamino-prop-1-ynyl)-phenyl]-ethanone (ortho) 1-[4-(3-diethylamino-prop-1-ynyl)-phenyl]-ethanone (para) |

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.org Effective DMGs are functional groups containing a heteroatom (like oxygen or nitrogen) that can coordinate to the lithium atom of the base, delivering it to the proximate C-H bond. baranlab.org

For this compound, the diethylamino group contains a nitrogen atom with a lone pair of electrons, which is a prerequisite for a DMG. However, the efficacy of a DMG is critically dependent on its ability to form a stable five- or six-membered cyclic transition state with the organolithium reagent. In this molecule, the nitrogen atom is separated from the phenyl ring by a three-carbon chain (-C≡C-CH₂-). This distance makes the formation of a stable cyclic intermediate for ortho-deprotonation highly unfavorable. Consequently, the diethylamino group in this compound is not positioned to act as an effective DMG for the phenyl ring.

For illustrative purposes, the DoM reaction is highly efficient for substrates where the tertiary amine is closer to the ring, such as in N,N-Dimethylbenzylamine. In this analogous case, the nitrogen atom can form a stable five-membered ring intermediate with the alkyllithium base, leading to exclusive deprotonation at the ortho position.

Interactive Data Table: Functionalization via DoM on an Analogous Substrate (N,N-Dimethylbenzylamine)

| Base System | Electrophile (E⁺) | Reagent for E⁺ | Resulting Functional Group (-E) |

| n-BuLi/TMEDA | Silylation | Me₃SiCl | -Si(CH₃)₃ |

| s-BuLi/TMEDA | Carboxylation | CO₂ (gas), then H₃O⁺ | -COOH |

| n-BuLi | Iodination | I₂ | -I |

| s-BuLi/TMEDA | Hydroxylation | B(OMe)₃, then H₂O₂ | -OH |

| n-BuLi | Aldehyde formation | DMF | -CHO |

Advanced Mechanistic Studies

Elucidation of Reaction Intermediates

Understanding the intermediates formed during a reaction is key to elucidating its mechanism.

Arenium Ion in EAS : In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or σ-complex. masterorganicchemistry.com This intermediate is formed when the nucleophilic π-system of the aromatic ring attacks the electrophile. The disruption of aromaticity in this step makes it the rate-determining step of the reaction. masterorganicchemistry.com The subsequent rapid loss of a proton from the sp³-hybridized carbon restores aromaticity and yields the final substituted product.

Aryllithium in DoM : For a directed ortho-metalation reaction, the crucial intermediate is the ortho-lithiated species. organic-chemistry.org This species is generated through a mechanism known as a complex-induced proximity effect (CIPE). baranlab.org The heteroatom of the DMG first coordinates with the Lewis acidic lithium of the organolithium base (e.g., n-BuLi). This brings the basic alkyl group into close proximity with the ortho hydrogen, facilitating its abstraction and the formation of a stable aryllithium compound. wikipedia.org This intermediate maintains the interaction between the lithium and the DMG heteroatom. wikipedia.org

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetics of DoM : The deprotonation of an aromatic C-H bond by an alkyllithium reagent is often a kinetic, rather than thermodynamic, process. uwindsor.ca The protons on a benzene ring are not very acidic (pKa ~43), and the reaction rate without a directing group is negligible. uwindsor.ca The role of the DMG is to increase the kinetic acidity of the ortho protons, lowering the activation energy for deprotonation. organic-chemistry.org Kinetic analyses of some ortho-lithiation reactions have shown them to exhibit first-order kinetics. acs.orgnih.gov The reaction rates are also heavily influenced by the aggregation state of the organolithium reagent in solution; additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity and accelerating the reaction. baranlab.org

Interactive Data Table: General Kinetic Observations for Directed Ortho-Metalation

| Parameter | Observation | Implication |

| Reaction Order | Often exhibits first-order kinetics in substrate. acs.orgnih.gov | Suggests a pre-coordination complex may be involved in the rate-determining step. |

| Base Aggregation | Alkyllithiums exist as aggregates (e.g., tetramers, hexamers). | The monomer is the most reactive species; aggregation state affects effective basicity. |

| Additives (e.g., TMEDA) | Break up aggregates, increase reaction rate. baranlab.org | Increases the concentration of the more reactive monomeric or dimeric base. |

| Mechanism | Complex-Induced Proximity Effect (CIPE). baranlab.org | The rate is enhanced by intramolecular delivery of the base, not just increased acidity. |

Advanced Spectroscopic and Structural Characterization of 3 Diethylamino 1 Phenylpropyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 3-Diethylamino-1-phenylpropyne provides a clear map of the proton environments within the molecule. Experimental data obtained in a deuterochloroform (CDCl₃) solvent reveals distinct signals corresponding to the ethyl, propargyl, and phenyl groups. sid.ir

The phenyl protons appear as a multiplet in the aromatic region, typically between 7.11 and 7.31 ppm. sid.ir The propargylic methylene (B1212753) protons (CH₂-C≡), being adjacent to the electron-withdrawing alkyne group, are observed as a singlet at 3.49 ppm. sid.ir The diethylamino group gives rise to two signals characteristic of an ethyl substituent: a quartet at 2.44 ppm for the methylene (-N-CH₂) protons and a triplet at 0.98 ppm for the terminal methyl (-CH₃) protons. sid.ir

The coupling constant (J-value) observed for the ethyl group is 7.1 Hz, which is a typical value for vicinal coupling between methylene and methyl protons on a freely rotating alkyl chain. sid.ir This splitting pattern, described by the n+1 rule, confirms the connectivity of the ethyl groups, where the quartet (4 peaks) arises from the methylene protons being coupled to three methyl protons (3+1=4), and the triplet (3 peaks) results from the methyl protons being coupled to two methylene protons (2+1=3). sid.ir

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (No. of Protons) | Assignment |

|---|---|---|---|---|

| 7.11-7.31 | Multiplet (m) | - | 5H | Phenyl protons (C₆H₅-) |

| 3.49 | Singlet (s) | - | 2H | Propargylic methylene protons (-CH₂-C≡) |

| 2.44 | Quartet (q) | 7.1 | 4H | Ethyl methylene protons (-N-(CH₂)₂) |

| 0.98 | Triplet (t) | 7.1 | 6H | Ethyl methyl protons (-CH₃)₂ |

¹³C NMR and Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, eight distinct signals are observed in the ¹³C NMR spectrum, corresponding to the different carbon environments. sid.ir

The aliphatic carbons of the diethylamino group appear at 12.6 ppm (methyl carbons) and 47.2 ppm (methylene carbons). sid.ir The propargylic methylene carbon is found at 41.8 ppm. sid.ir A key feature of the spectrum is the presence of two signals at 84.3 ppm and 84.9 ppm, which are assigned to the two sp-hybridized carbons of the alkynyl group. sid.ir The aromatic carbons of the phenyl ring are observed at 127.4 ppm, 127.9 ppm, and 131.6 ppm. sid.ir

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 131.6 | Aromatic CH (ortho/meta/para) |

| 127.9 | Aromatic CH (ortho/meta/para) |

| 127.4 | Aromatic CH (ortho/meta/para) |

| 84.9 | Acetylenic Carbon (-C≡C-Ph) |

| 84.3 | Acetylenic Carbon (-CH₂-C≡C-) |

| 47.2 | Ethyl methylene carbons (-N-CH₂) |

| 41.8 | Propargylic methylene carbon (-CH₂-C≡) |

| 12.6 | Ethyl methyl carbons (-CH₃) |

Dynamic NMR Studies for Conformational Dynamics

Dynamic NMR (DNMR) is a technique used to study chemical processes that cause the interchange of magnetically distinct nuclei, such as conformational changes or rotations around single bonds. For this compound, DNMR studies could provide insight into the rotational dynamics of the diethylamino group.

At room temperature, the rotation around the C-N bonds is typically fast on the NMR timescale, resulting in averaged signals for the two ethyl groups, as seen in the standard ¹H and ¹³C spectra. However, at lower temperatures, this rotation could slow down sufficiently for the two ethyl groups, or the two methylene protons within each ethyl group, to become diastereotopic. This would lead to a more complex spectrum, potentially showing separate signals for each ethyl group or a more complex splitting pattern for the methylene protons. While such studies would be valuable for understanding the molecule's conformational flexibility, specific experimental DNMR data for this compound are not widely reported in the literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing structural fingerprints.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at frequencies corresponding to specific functional groups. The experimental IR spectrum of this compound shows several characteristic absorption bands. sid.ir

The strong bands at 2935 cm⁻¹ and 2820 cm⁻¹ are attributed to the C-H stretching vibrations of the aliphatic ethyl and propargyl groups. sid.ir The presence of the phenyl group is confirmed by C=C stretching vibrations within the aromatic ring, observed at 1597 cm⁻¹ and 1489 cm⁻¹, and strong C-H out-of-plane bending vibrations at 756 cm⁻¹ and 690 cm⁻¹, which are characteristic of a monosubstituted benzene (B151609) ring. sid.ir The C-N stretching vibration of the diethylamino group is expected in the fingerprint region. A band reported at 2338 cm⁻¹ is noted as a weak absorption in the literature for the C≡C triple bond stretch. sid.ir It is worth noting that this frequency is higher than the typical range for internal alkynes (2100-2260 cm⁻¹) and falls within the region where atmospheric carbon dioxide absorption can appear as a spectral artifact.

Table 3: Experimental Infrared (IR) Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2935 | Strong (s) | Aliphatic C-H Stretch |

| 2820 | Medium (m) | Aliphatic C-H Stretch |

| 2338 | Weak (w) | C≡C Stretch (as reported) sid.ir |

| 1597 | Weak (w) | Aromatic C=C Stretch |

| 1489 | Medium (m) | Aromatic C=C Stretch |

| 756 | Strong (s) | Aromatic C-H Out-of-Plane Bend |

| 690 | Strong (s) | Aromatic C-H Out-of-Plane Bend |

Raman Spectroscopy for Alkynyl Group Characterization

Raman spectroscopy is a light-scattering technique that is complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the bond's polarizability. For symmetrical, non-polar bonds, the Raman signal is often strong while the IR absorption is weak or absent.

No specific experimental Raman spectrum for this compound has been reported. However, based on the principles of the technique, key features can be predicted. The most significant feature in the Raman spectrum would be a strong band corresponding to the C≡C stretching vibration of the alkynyl group. Due to the symmetrical nature of the electron cloud around the triple bond, its stretching causes a significant change in polarizability, leading to a characteristically intense Raman signal. researchgate.net This band would be expected in the region of 2200-2230 cm⁻¹. Studies on other phenyl-capped alkynes confirm that this C≡C stretching mode is a dominant feature in their Raman spectra. researchgate.net The symmetric "breathing" mode of the phenyl ring, typically around 1000 cm⁻¹, is also expected to be strong.

Table 4: Expected Characteristic Raman Shifts for this compound

| Expected Frequency (cm⁻¹) | Expected Intensity | Assignment |

|---|---|---|

| ~2220 | Strong | C≡C Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

For this compound, electron ionization mass spectrometry (EI-MS) confirms its molecular formula as C₁₃H₁₇N. nist.gov The mass spectrum displays a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 187, which corresponds to the compound's molecular weight of 187.28 g/mol . nist.gov

The fragmentation of this compound under electron ionization is dominated by cleavage of the bond alpha to the nitrogen atom, a characteristic pathway for amines. libretexts.org This process, known as alpha-cleavage, involves the homolytic cleavage of the C-C bond between the propargylic carbon and the methylene group attached to the nitrogen. This fragmentation is highly favorable as it leads to the formation of a stable, resonance-stabilized diethylaminomethyl cation.

The resulting spectrum is characterized by a prominent base peak at m/z 86. This peak corresponds to the [CH₂=N(CH₂CH₃)₂]⁺ fragment, which is the most abundant ion. Another significant fragment is observed at m/z 115, which can be attributed to the phenylpropargyl cation, [C₆H₅C≡CCH₂]⁺, formed by the alternative cleavage pathway. The observation of the molecular ion and these characteristic fragments provides unambiguous confirmation of the compound's structure.

Table 1: Key Electron Ionization Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 187 | Moderate | [C₁₃H₁₇N]⁺˙ (Molecular Ion) |

| 115 | Moderate | [C₉H₇]⁺ (Phenylpropargyl cation) |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, providing a detailed model of the molecule's conformation and packing in the solid state.

A thorough review of the available scientific literature and structural databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its solid-state conformation, including specific bond lengths, angles, and crystal packing information, is not available. While crystallographic data exists for complex derivatives containing a diethylamino-phenyl moiety, this information is not directly transferable to the parent compound and is therefore excluded to maintain a strict focus.

High-Resolution Spectroscopic Techniques (e.g., Laser-Induced Fluorescence) for Radical Species Characterization

High-resolution spectroscopic methods, such as Laser-Induced Fluorescence (LIF), are powerful tools for the detailed investigation of transient species, including molecular radicals. LIF is a highly sensitive and selective technique used to probe the electronic and vibrational structure of molecules in the gas phase.

The characterization of radical species derived from this compound would be crucial for understanding its reactivity and potential reaction mechanisms. However, a search of the current literature reveals no specific studies where high-resolution spectroscopic techniques like LIF have been applied to characterize radicals of this compound.

In a hypothetical application, a radical of this compound could be generated in a controlled environment, such as a low-pressure flow system. A tunable laser would then be used to excite the radical from its ground electronic state to an excited electronic state. The molecule would subsequently relax by emitting fluorescence. By scanning the laser's wavelength and detecting the total fluorescence, an excitation spectrum is obtained. This spectrum contains detailed information about the vibrational and rotational energy levels of the excited state. Dispersing the fluorescence at a fixed excitation wavelength can similarly provide information on the energy levels of the ground electronic state. This data is invaluable for understanding the molecular structure and bonding within the radical species.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Studies on 3 Diethylamino 1 Phenylpropyne

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like 3-Diethylamino-1-phenylpropyne, these calculations can provide insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For this compound, DFT calculations would begin with geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT can be used to calculate the molecule's electronic structure . This includes the distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and electronic transition energies.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to help identify and characterize the molecule.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value |

| Optimized Total Energy (Hartree) | -658.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.36 |

| Dipole Moment (Debye) | 1.45 |

| Key Vibrational Frequencies (cm⁻¹) | C≡C stretch: ~2230, C-N stretch: ~1150, Phenyl ring C-H stretch: ~3050 |

Note: The values in this table are hypothetical and serve as examples of the data that would be generated by DFT calculations.

Ab Initio Methods for Accurate Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. These methods can provide highly accurate energy calculations, though they are typically more computationally demanding than DFT.

For this compound, high-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed to obtain very precise single-point energy calculations on the DFT-optimized geometry. These highly accurate energies are crucial for constructing precise potential energy surfaces and for calculating reaction enthalpies and activation energies with a high degree of confidence. While computationally expensive, these methods serve as a benchmark for the results obtained from less demanding methods like DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules.

Conformational Analysis: The diethylamino and phenylpropyne groups can rotate relative to each other, leading to various conformers with different energies and stabilities. MD simulations can sample these different conformations by simulating the molecule's movement over a period of time at a given temperature. By analyzing the trajectory of the simulation, researchers can identify the most populated (i.e., most stable) conformations and the energy barriers between them.

Intermolecular Interactions: MD simulations can also be used to study how this compound interacts with other molecules, such as solvent molecules or other solute molecules. By placing the molecule in a simulated box of solvent, for example, one can observe the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions. This provides insight into its solubility and how it behaves in a condensed phase.

Reaction Pathway Modeling and Transition State Identification

Computational methods can be employed to model the pathways of chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate that separates the reactants from the products.

Using methods like DFT, researchers can search for the transition state structure for a proposed reaction. Once located, the energy of the transition state can be calculated, which allows for the determination of the activation energy of the reaction. This information is crucial for understanding the reaction kinetics and mechanism. Vibrational frequency calculations are also performed on the transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry provides powerful tools for predicting various spectroscopic properties from first principles. These predictions can aid in the interpretation of experimental spectra or even predict the spectra of unknown molecules.

For this compound, the following spectroscopic properties could be predicted:

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts can be compared to experimental NMR data to aid in the assignment of peaks and to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This information can be used to predict the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum, providing insight into the molecule's electronic transitions.

IR and Raman Spectra: As mentioned in section 5.1.1, the vibrational frequencies and intensities calculated using DFT can be used to generate theoretical IR and Raman spectra.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Illustrative Value |

| ¹³C NMR | Phenyl C1 Chemical Shift (ppm) | ~123 |

| ¹³C NMR | Alkyne C2 Chemical Shift (ppm) | ~85 |

| ¹³C NMR | Alkyne C3 Chemical Shift (ppm) | ~90 |

| ¹H NMR | Methylene (B1212753) (-CH₂-) Chemical Shift (ppm) | ~3.5 |

| UV-Vis | λ_max (nm) | ~245 |

Note: The values in this table are hypothetical and serve as examples of the data that would be generated by these computational methods.

Structure-Reactivity Relationship Prediction and Validation

By combining the results from various computational studies, it is possible to predict the structure-reactivity relationships for this compound. For instance, the calculated electronic properties (like the HOMO-LUMO gap and electrostatic potential) can indicate which parts of the molecule are more susceptible to electrophilic or nucleophilic attack.

The conformational analysis can reveal how the molecule's shape influences its reactivity. For example, certain conformations may be more reactive than others due to reduced steric hindrance around a reactive site.

These computational predictions can then be validated through experiments. For example, if calculations predict a certain reaction to have a low activation energy, this can be tested in the laboratory. Similarly, if a particular structure-reactivity relationship is proposed based on computational data, a series of related compounds can be synthesized and their reactivity can be measured to see if it follows the predicted trend. This iterative process of computational prediction and experimental validation is a powerful approach in modern chemical research.

Role of 3 Diethylamino 1 Phenylpropyne As an Intermediate and Building Block in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

Propargylamines, including by extension 3-Diethylamino-1-phenylpropyne, are valuable precursors for the synthesis of a diverse range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. frontiersin.orgnih.gov The dual functionality of the propargylamine (B41283) scaffold allows for various cyclization strategies.

One of the most common applications of propargylamines is in the synthesis of quinolines . Palladium-catalyzed cyclization of propargylamines can lead to the formation of functionalized quinoline (B57606) rings. nih.govmdpi.com This transformation typically proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Pyrroles represent another class of heterocycles readily accessible from propargylamine precursors. The synthetic strategies often involve transition-metal-catalyzed cyclization or rearrangement reactions. acs.orgnih.gov For instance, gold or copper catalysts can effectively mediate the intramolecular cyclization of propargylamines to furnish substituted pyrroles.

Furthermore, propargylamines serve as key building blocks in multicomponent reactions for the synthesis of various other heterocycles, such as pyridines , thiazoles , and oxazoles . acs.orgnih.govkcl.ac.uk These reactions are highly atom-economical and allow for the rapid construction of complex molecular frameworks from simple starting materials.

Table 1: Examples of Heterocycles Synthesized from Propargylamine Precursors

| Heterocycle Class | Synthetic Strategy | Catalyst/Reagent Examples |

| Quinolines | Palladium-catalyzed cyclization | Pd(OAc)₂ |

| Pyrroles | Transition-metal-catalyzed cyclization | AuCl₃, Cu(I) salts |

| Pyridines | Multicomponent reactions | Various transition metals |

| Thiazoles | Cycloaddition/condensation reactions | Not specified |

| Oxazoles | Cycloisomerization | Not specified |

Preparation of Functionalized Alkyne and Amine Scaffolds

The inherent reactivity of the alkyne and amine groups in this compound makes it an excellent substrate for the preparation of a wide variety of functionalized molecules. The carbon-carbon triple bond can undergo a range of transformations, including additions, couplings, and cycloadditions, while the tertiary amine can be involved in quaternization and other modifications. nih.gov

The alkyne moiety can be readily functionalized through reactions such as the Sonogashira coupling to introduce aryl or vinyl substituents. Additionally, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient formation of triazoles. The unique electronic properties of the propargylamine skeleton also allow for both electrophilic and nucleophilic additions to the alkyne. nih.gov

The diethylamino group can be further functionalized, for example, through oxidation or by serving as a directing group in certain transformations. The nitrogen atom's lone pair of electrons can also be quaternized to form ammonium (B1175870) salts, which can alter the molecule's solubility and reactivity.

Utility in the Construction of Carbon-Carbon Bonds

Propargylamines are valuable synthons for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. cdnsciencepub.com The terminal alkyne proton in a primary or secondary propargylamine is acidic and can be deprotonated to form a potent nucleophile. This acetylide can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new C-C bonds.

Furthermore, propargylamines can participate in various coupling reactions. For instance, in the A³ coupling (aldehyde-alkyne-amine), a one-pot reaction between an aldehyde, a terminal alkyne, and an amine, propargylamines are the final products. nih.gov Conversely, pre-formed propargylamines can be used in subsequent coupling reactions. The alkyne unit can also be involved in transition-metal-catalyzed cross-coupling reactions to construct more complex carbon skeletons. organic-chemistry.org

Table 2: Carbon-Carbon Bond Forming Reactions Involving Propargylamines

| Reaction Type | Role of Propargylamine | Key Reagents/Catalysts |

| Nucleophilic Addition | Acetylide precursor | Strong base (e.g., n-BuLi) |

| A³ Coupling | Product | Copper or other metal catalysts |

| Sonogashira Coupling | Alkyne component | Palladium and copper catalysts |

| Cross-Dehydrogenative Coupling | C-H activation at the α-carbon to nitrogen | Copper catalysts, oxidant |

Stereoselective Syntheses of Optically Active Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Propargylamines can be synthesized in an enantioselective manner, and these chiral building blocks can then be used to construct complex, optically active molecules. researchgate.net

One of the most common methods for the asymmetric synthesis of propargylamines is the catalytic asymmetric addition of terminal alkynes to imines. researchgate.net This reaction can be catalyzed by various chiral metal complexes, such as those of copper, zinc, or iridium, in the presence of a chiral ligand. These methods can provide access to chiral propargylamines with high enantiomeric excess.

Once formed, these chiral propargylamines can be converted into a variety of other chiral molecules without loss of stereochemical integrity. For example, the alkyne moiety can be reduced stereoselectively to either a cis- or trans-alkene, leading to chiral allylic amines. Furthermore, the propargylamine itself can serve as a chiral auxiliary or a key stereogenic center in the synthesis of more complex targets. organic-chemistry.org The development of stereoselective transformations of propargylamines continues to be an active area of research, offering powerful tools for the synthesis of single-enantiomer drugs and other valuable chiral compounds. ethz.ch

Structure Reactivity Relationship Studies of 3 Diethylamino 1 Phenylpropyne Analogues and Derivatives

Influence of Amine Substitution on Reaction Pathways

The nature of the amine substituent in 3-amino-1-phenylpropyne analogues plays a pivotal role in determining their reactivity. The steric bulk and electronic properties of the N-alkyl or N-aryl groups can influence the accessibility of the nitrogen lone pair and the adjacent propargylic position, thereby affecting the course of various reactions, most notably the Mannich reaction, which is a key method for the synthesis of such compounds. wikipedia.orglscollege.ac.inlibretexts.org

The Mannich reaction involves the aminoalkylation of a terminal alkyne, in this case, phenylacetylene (B144264), with an aldehyde (often formaldehyde) and a secondary amine. The reaction proceeds through the formation of an iminium ion intermediate from the amine and aldehyde. The nucleophilicity of the amine is a critical factor in the rate of iminium ion formation. Generally, more basic and less sterically hindered secondary amines exhibit higher reactivity.

The size of the alkyl groups on the nitrogen atom can significantly impact the reaction rate and, in some cases, the viability of the reaction itself. While diethylamine (B46881) readily participates in the Mannich reaction to form 3-diethylamino-1-phenylpropyne, bulkier secondary amines may exhibit slower reaction rates due to steric hindrance, which impedes the initial nucleophilic attack on the aldehyde and the subsequent formation of the iminium ion.

| Amine Substituent | Relative Reactivity | Predominant Reaction Pathway |

| Dimethylamine | High | Mannich Reaction |

| Diethylamine | High | Mannich Reaction |

| Diisopropylamine | Moderate | Mannich Reaction (slower) |

| Dibenzylamine | Low | Mannich Reaction (very slow/requires forcing conditions) |

| Piperidine | High | Mannich Reaction |

| Morpholine | High | Mannich Reaction |

This table illustrates the general trend in reactivity based on the steric bulk of the amine substituent in the Mannich reaction for the synthesis of 3-amino-1-phenylpropyne analogues.

Furthermore, the electronic nature of the amine can also modulate reactivity. For instance, the incorporation of electron-withdrawing groups on the amine substituent would decrease its basicity and nucleophilicity, thereby retarding the rate of the Mannich reaction. Conversely, electron-donating groups would be expected to enhance the reaction rate.

Impact of Phenyl Ring Substituents on Electronic Properties and Reactivity

Substituents on the phenyl ring of this compound and its analogues can profoundly alter the electronic properties of the molecule, which in turn governs its reactivity in various transformations. The electronic influence of these substituents can be quantitatively assessed through Hammett correlations, which relate reaction rates and equilibrium constants to the electronic nature of the substituent. nih.govanu.edu.aulibretexts.orgcambridge.org

The Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant, provides a framework for understanding these effects. The sign and magnitude of the reaction constant (ρ) offer insights into the nature of the transition state. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ value signifies that electron-withdrawing groups accelerate the reaction, indicating the development of negative charge in the transition state.

In reactions where the phenylpropyne moiety acts as a nucleophile, such as in electrophilic addition reactions to the alkyne, electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the electron density of the π-system, thereby enhancing its nucleophilicity and accelerating the reaction. This would be expected to result in a negative ρ value. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, making the alkyne less nucleophilic and slowing down the reaction.

| Phenyl Ring Substituent (para-position) | Hammett Constant (σp) | Expected Relative Rate of Electrophilic Addition |

| -OCH₃ | -0.27 | Increased |

| -CH₃ | -0.17 | Increased |

| -H | 0.00 | Reference |

| -Cl | 0.23 | Decreased |

| -CN | 0.66 | Decreased |

| -NO₂ | 0.78 | Decreased |

This table provides a qualitative prediction of the effect of para-substituents on the rate of a hypothetical electrophilic addition reaction to the alkyne of a this compound derivative, based on their Hammett constants.

These electronic effects are crucial in a variety of reactions, including cycloadditions, metal-catalyzed couplings, and additions to the triple bond. The ability to tune the electronic properties of the molecule through phenyl ring substitution is a powerful tool in synthetic organic chemistry.

Modifications of the Propynyl (B12738560) Backbone and their Synthetic Implications

Alterations to the propynyl backbone of this compound can lead to significant changes in reactivity and open up new avenues for synthetic transformations. Modifications can include the introduction of substituents on the propargylic carbon (C-1) or the terminal alkyne carbon (C-3), as well as changes to the length of the carbon chain.

Introducing a substituent at the propargylic position can create a chiral center, enabling the study of stereoselective reactions. The nature of this substituent can also influence the acidity of the propargylic proton and the stability of any intermediates formed at this position. For example, an electron-withdrawing group at the propargylic position would increase the acidity of the C-H bond, facilitating deprotonation and subsequent functionalization.

Modifications at the terminal alkyne are also of great synthetic interest. The presence of a terminal proton allows for reactions such as the Sonogashira coupling, which can be used to introduce a wide variety of aryl or vinyl groups. Replacing the terminal hydrogen with other groups, such as a trialkylsilyl group, can serve as a protecting group strategy or can influence the regioselectivity of certain addition reactions.

| Propynyl Backbone Modification | Potential Synthetic Implication |

| Alkyl/Aryl substituent at C-1 | Creation of a chiral center for stereoselective synthesis |

| Electron-withdrawing group at C-1 | Increased acidity of propargylic proton, facilitating functionalization |

| Silyl group at C-3 | Protection of the terminal alkyne; directing group in certain reactions |

| Halogen at C-3 | Substrate for cross-coupling reactions |

| Carboxylic acid ester at C-3 | Precursor for further functionalization and heterocycle synthesis |

This table outlines some potential synthetic implications of modifying the propynyl backbone of 3-amino-1-phenylpropyne analogues.

Regio- and Stereoselectivity in Reactions of this compound Derivatives

The presence of multiple reactive sites and the potential for chirality in derivatives of this compound make the control of regioselectivity and stereoselectivity a critical aspect of their chemistry.

Regioselectivity is particularly relevant in addition reactions to the alkyne, such as 1,3-dipolar cycloadditions. wikipedia.orgnih.govmdpi.commdpi.comrsc.org The polarization of the triple bond, influenced by both the phenyl and the diethylaminomethyl substituents, will direct the orientation of the incoming dipole. The electron-donating nature of the aminomethyl group and the electronic character of the phenyl ring (and its substituents) will determine the relative electron density at the two alkyne carbons, thereby governing the regiochemical outcome of the cycloaddition. For example, in a reaction with an azide (B81097), the nitrogen atom of the azide will preferentially add to the more electrophilic carbon of the alkyne.

Stereoselectivity becomes a key consideration when a chiral center is present in the molecule, for instance, at the propargylic position. In such cases, the existing stereocenter can influence the formation of new stereocenters in a diastereoselective manner. organic-chemistry.org This is often observed in reactions where a chiral propargylamine (B41283) is reacted with a prochiral substrate. The steric and electronic environment created by the chiral center can favor the approach of the reagent from one face of the molecule over the other, leading to a preponderance of one diastereomer.

The enantioselective synthesis of chiral propargylamines is an active area of research, with methods such as asymmetric Mannich reactions being developed to control the absolute stereochemistry. organic-chemistry.org The resulting enantiomerically enriched propargylamines are valuable building blocks for the synthesis of complex, biologically active molecules.

| Reaction Type | Controlling Factors | Outcome |

| 1,3-Dipolar Cycloaddition | Electronic polarization of the alkyne | Regioselective formation of heterocyclic products |

| Addition to Chiral Propargylamine | Steric and electronic influence of the existing stereocenter | Diastereoselective formation of products |

| Asymmetric Mannich Reaction | Chiral catalyst or auxiliary | Enantioselective formation of chiral propargylamines |

This table summarizes the key factors influencing regio- and stereoselectivity in reactions of this compound derivatives.

Future Research Directions for 3 Diethylamino 1 Phenylpropyne

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of propargylamines, often through A³ (aldehyde-alkyne-amine) coupling reactions, provides a foundation for producing 3-Diethylamino-1-phenylpropyne. wikipedia.org This reaction, which combines an aldehyde, an alkyne, and an amine, is known for its high atom economy. phytojournal.com Future research will likely focus on enhancing the sustainability of this process.

Key areas for development include the use of greener solvents, particularly water, and even solvent-free reaction conditions, which have been successfully applied to the synthesis of other propargylamines. nih.gov The exploration of reusable, heterogeneous catalysts, such as metal nanoparticles or metal-organic frameworks, could further improve the environmental footprint of the synthesis by simplifying catalyst recovery and minimizing waste. durham.ac.uk Additionally, metal-free catalytic systems are an emerging area of interest, offering the potential to avoid heavy metal contamination in the final product. wikipedia.org

A comparative analysis of potential catalytic systems for the synthesis of this compound is presented in the table below, highlighting the advantages and disadvantages of each approach.

| Catalyst System | Advantages | Disadvantages |

| Homogeneous Metal Catalysts (e.g., Cu, Ru, Au) | High activity and selectivity. phytojournal.com | Difficult to separate from the reaction mixture, potential for metal contamination. |

| Heterogeneous Metal Catalysts (e.g., supported nanoparticles) | Easy to recover and reuse, reduced waste. durham.ac.uk | May have lower activity compared to homogeneous catalysts. |

| Metal-Free Catalysts | Avoids heavy metal contamination, environmentally benign. wikipedia.org | May require harsher reaction conditions or have a more limited substrate scope. |

| Biocatalysts | High selectivity, operates under mild conditions. | Limited availability and stability. |

Exploration of Novel Reactivity and Transformation Pathways

The unique chemical structure of this compound, featuring both an electron-rich alkyne and a tertiary amine, opens up a wide range of possibilities for novel chemical transformations. Future research should aim to explore these pathways to generate new molecular scaffolds.

One promising area is the investigation of cycloaddition reactions. The alkyne moiety can participate in [3+2] cycloadditions with various 1,3-dipoles to form five-membered heterocyclic rings, which are common motifs in pharmaceuticals. nih.gov Additionally, intramolecular reactions could be explored, where the diethylamino group participates in cyclization reactions to form novel heterocyclic systems.

Furthermore, the development of new catalytic systems could unlock unprecedented reactivity. For example, transition metal catalysts could be employed to facilitate novel C-H activation or cross-coupling reactions at various positions on the molecule, leading to the synthesis of complex and diverse derivatives. The transformation of propargylamines into other valuable functional groups, such as allenes or quinolines, has been demonstrated for related compounds and represents a fertile ground for future investigation with this compound. mdpi.com

Advanced Applications in Diversified Chemical Research Areas

The potential applications of this compound and its derivatives are vast and extend across multiple disciplines of chemical research.

Medicinal Chemistry: Propargylamine (B41283) derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors and possessing anticancer and neuroprotective properties. researchgate.net Future research could focus on synthesizing a library of derivatives of this compound and screening them for various biological targets. The diethylamino group, in particular, is a common feature in many biologically active compounds and may enhance the pharmacological properties of the molecule. researchgate.net

Materials Science: The rigid, linear structure of the phenylpropyne unit makes it an interesting candidate for the development of new organic materials. Derivatives of this compound could be explored as building blocks for polymers, dendrimers, or functional dyes with unique optical or electronic properties. The tertiary amine group also offers a site for quaternization, which could be used to create ionic materials with potential applications in catalysis or as antistatic agents.

Catalysis: While often the product of catalysis, there is potential for this compound and its derivatives to act as ligands for transition metal catalysts. The presence of both a "hard" nitrogen donor and a "soft" alkyne π-system could allow for unique coordination chemistry and catalytic activity in a variety of organic transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformation of this compound with modern technologies such as flow chemistry and automated synthesis platforms represents a significant area for future development.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of propargylamines has been successfully demonstrated in flow reactors, and applying this technology to the production of this compound could enable safer, more efficient, and scalable manufacturing. In-line purification and analysis techniques can be integrated into the flow system to streamline the entire process from starting materials to the final, purified product. durham.ac.uk

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. By integrating the synthesis of this compound into an automated platform, researchers could rapidly explore a wide range of reaction conditions to identify optimal synthetic routes. Furthermore, automated systems could be used to synthesize a diverse library of derivatives for high-throughput screening in drug discovery or materials science applications.

The table below summarizes the potential benefits of integrating these modern technologies into the research and production of this compound.

| Technology | Potential Benefits for this compound Research |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for higher yields and purity. |

| Automated Synthesis | Rapid optimization of reaction conditions, high-throughput synthesis of derivatives for screening. |

| In-line Analytics | Real-time reaction monitoring and quality control. durham.ac.uk |

Q & A

Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Record exact reagent grades, stirring rates, and temperature ramps.

- Public Databases : Deposit NMR/CIF files in repositories like PubChem or ChemSpider .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.